An In-depth Technical Guide to 4-n-Butylphenyl Methyl Sulfide (CAS 252555-30-9)
An In-depth Technical Guide to 4-n-Butylphenyl Methyl Sulfide (CAS 252555-30-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-n-butylphenyl methyl sulfide (CAS 252555-30-9), a substituted aromatic thioether. Due to a notable absence of specific experimental data in publicly accessible literature, this document synthesizes information from closely related analogs, particularly thioanisole (methyl phenyl sulfide), and established principles of organic chemistry to offer a detailed profile of its physical, chemical, and spectral properties. Furthermore, this guide outlines a proposed synthetic route, discusses potential reactivity, and provides essential safety and handling information based on the known characteristics of aryl alkyl sulfides. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling a better understanding and utilization of this compound.
Introduction and Chemical Identity
4-n-Butylphenyl methyl sulfide, with the CAS registry number 252555-30-9, is an organic molecule featuring a benzene ring substituted with both a methyl sulfide (-SCH₃) and an n-butyl (-CH₂CH₂CH₂CH₃) group at the para position. The presence of the thioether linkage and the alkyl chain imparts specific physicochemical properties that are of interest in various chemical contexts, including as a potential intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. Aryl sulfides are a well-established class of compounds with diverse applications, and understanding the properties of substituted derivatives like 4-n-butylphenyl methyl sulfide is crucial for exploring their potential.[1]
Table 1: Chemical Identity of 4-n-Butylphenyl Methyl Sulfide
| Identifier | Value | Source |
| CAS Number | 252555-30-9 | Sigma-Aldrich |
| IUPAC Name | 1-butyl-4-(methylsulfanyl)benzene | Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₆S | Sigma-Aldrich |
| Molecular Weight | 180.31 g/mol | Sigma-Aldrich |
| InChI Key | UIDCHKMFHXJWGH-UHFFFAOYSA-N | Sigma-Aldrich |
| Canonical SMILES | CCCCCc1ccc(SC)cc1 | PubChem |
graph "Chemical_Structure" { layout=neato; node [shape=none]; edge [color="#202124"]; bgcolor="#FFFFFF"; rankdir=LR;// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,-0.5!", label="C"]; C3 [pos="-0.87,-1.5!", label="C"]; C4 [pos="0,-2!", label="C"]; C5 [pos="0.87,-1.5!", label="C"]; C6 [pos="0.87,-0.5!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; // Double bonds C1 -- C6 [style=double, len=1.2]; C2 -- C3 [style=double, len=1.2]; C4 -- C5 [style=double, len=1.2]; // Substituents S [pos="0,2.5!", label="S", fontcolor="#202124"]; C_methyl [pos="1.5,3!", label="CH₃", fontcolor="#202124"]; C_butyl1 [pos="0,-3.5!", label="CH₂", fontcolor="#202124"]; C_butyl2 [pos="0,-5!", label="CH₂", fontcolor="#202124"]; C_butyl3 [pos="0,-6.5!", label="CH₂", fontcolor="#202124"]; C_butyl4 [pos="0,-8!", label="CH₃", fontcolor="#202124"]; C1 -- S; S -- C_methyl; C4 -- C_butyl1; C_butyl1 -- C_butyl2; C_butyl2 -- C_butyl3; C_butyl3 -- C_butyl4;
}
Caption: 2D Structure of 4-n-Butylphenyl methyl sulfide.
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value for 4-n-Butylphenyl methyl sulfide | Experimental Value for Thioanisole (CAS 100-68-5) | Source |
| Physical State | Liquid (predicted) | Colorless liquid | [2] |
| Boiling Point | ~250-270 °C (estimated) | 193 °C | [2] |
| Melting Point | Not available | -15 °C | [2] |
| Density | ~0.98 g/cm³ (estimated) | 1.0533 g/cm³ | [2] |
| Refractive Index | ~1.54 (estimated) | Not available | - |
| Solubility | Insoluble in water; soluble in organic solvents (predicted) | Insoluble in water; soluble in ether, benzene, alcohol | [3] |
Note: The estimated values for 4-n-butylphenyl methyl sulfide are based on the known properties of thioanisole and the expected contribution of the n-butyl group. These values should be used as a guide and confirmed by experimental measurement.
Synthesis and Manufacturing
While a specific, published synthesis for 4-n-butylphenyl methyl sulfide was not found, a highly plausible and efficient method would be the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] In this proposed synthesis, 4-(methylthio)phenylboronic acid would be coupled with a butyl halide (e.g., 1-bromobutane) in the presence of a palladium catalyst and a base.
Caption: Proposed Suzuki-Miyaura synthesis of 4-n-butylphenyl methyl sulfide.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This is a theoretical protocol based on established literature procedures for Suzuki-Miyaura couplings and has not been experimentally validated for this specific transformation.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-(methylthio)phenylboronic acid (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed solvent, such as a mixture of toluene and water (e.g., 4:1 v/v). To this stirred suspension, add 1-bromobutane (1.1-1.2 eq.) via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-n-butylphenyl methyl sulfide.
Spectral Data (Predicted)
In the absence of experimental spectra, this section provides predicted spectral data based on the structure of 4-n-butylphenyl methyl sulfide. These predictions are generated using standard computational algorithms and should be used for reference purposes.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl sulfide protons, and the protons of the n-butyl chain.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to -SCH₃) | 7.1-7.3 | Doublet | 2H |
| Aromatic (ortho to -C₄H₉) | 7.0-7.2 | Doublet | 2H |
| Methyl (-SCH₃) | 2.4-2.6 | Singlet | 3H |
| Methylene (-CH₂-Ar) | 2.5-2.7 | Triplet | 2H |
| Methylene (-CH₂-CH₂-Ar) | 1.5-1.7 | Sextet | 2H |
| Methylene (-CH₂-CH₃) | 1.3-1.5 | Sextet | 2H |
| Methyl (-CH₃) | 0.8-1.0 | Triplet | 3H |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-S) | 135-140 |
| Aromatic (C-C₄H₉) | 140-145 |
| Aromatic (CH, ortho to -SCH₃) | 125-130 |
| Aromatic (CH, ortho to -C₄H₉) | 128-132 |
| Methyl (-SCH₃) | 15-20 |
| Methylene (-CH₂-Ar) | 33-38 |
| Methylene (-CH₂-CH₂-Ar) | 30-35 |
| Methylene (-CH₂-CH₃) | 20-25 |
| Methyl (-CH₃) | 12-16 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 180. Key fragmentation patterns would likely involve the loss of alkyl fragments from the butyl chain and potentially cleavage of the C-S bonds.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorptions:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-S stretching: ~600-800 cm⁻¹ (often weak)
Reactivity Profile
The reactivity of 4-n-butylphenyl methyl sulfide is primarily dictated by the thioether group and the aromatic ring.
Oxidation
The sulfur atom in the methyl sulfide group is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or sodium periodate, would likely yield the corresponding sulfoxide, 4-n-butylphenyl methyl sulfoxide.[5] Stronger oxidation conditions could lead to the formation of the sulfone, 4-n-butylphenyl methyl sulfone.
Caption: Oxidation pathway of 4-n-butylphenyl methyl sulfide.
Electrophilic Aromatic Substitution
The methyl sulfide group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the n-butyl group is also an ortho-, para-directing activator. Given that the existing substituents are in a para relationship, further substitution would be directed to the positions ortho to either the methyl sulfide or the n-butyl group. The outcome of such reactions would depend on the specific electrophile and reaction conditions.
Metal-Catalyzed Cross-Coupling
While the C-S bond is generally stable, under certain conditions with specific transition metal catalysts, aryl sulfides can undergo cross-coupling reactions.[6]
Safety and Handling
No specific safety data sheet (SDS) is available for 4-n-butylphenyl methyl sulfide. The following information is based on the general hazards associated with aryl alkyl sulfides and should be treated with caution. A thorough risk assessment should be conducted before handling this compound.
-
General Hazards: Organosulfur compounds can have strong, unpleasant odors. They may be irritating to the skin, eyes, and respiratory tract.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are recommended.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
-
-
Fire Safety: While not explicitly determined, similar aromatic compounds are often combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or foam.
-
Toxicology: The toxicological properties have not been investigated. Assume the compound is potentially harmful if swallowed, inhaled, or absorbed through the skin. Handle with care to minimize exposure.
Potential Applications
While specific applications for 4-n-butylphenyl methyl sulfide have not been documented, its structure suggests potential utility in several areas:
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Pharmaceutical Synthesis: As an intermediate for the synthesis of more complex molecules with potential biological activity. The sulfide moiety can be a key pharmacophore or a handle for further functionalization.
-
Materials Science: As a building block for polymers or other materials where the thioether linkage can impart specific properties such as refractive index or thermal stability.
-
Agrochemicals: Aryl sulfides are found in some classes of pesticides and herbicides.
Conclusion
4-n-Butylphenyl methyl sulfide is a chemical compound for which there is a significant lack of published experimental data. This guide has aimed to provide a comprehensive overview by drawing on data from analogous compounds and established chemical principles. The proposed synthetic route via Suzuki-Miyaura coupling offers a viable method for its preparation. The predicted spectral data and reactivity profile provide a foundation for its characterization and potential chemical transformations. It is imperative that any work with this compound be preceded by a thorough safety assessment and that the properties outlined herein be validated through experimental investigation.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 139026, Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl-. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfur. [Link]
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Wikipedia. Thioanisole. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.
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Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]
- Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 2020, 5 (50), pp 32549–32561.
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CLEAPSS. Student safety sheets 82 Sulfur and phosphorous. [Link]
- United States P
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
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Factors controlling the reactivity of synthetic compound–I Analogs. PMC, [Link]
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Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC, [Link]
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A Toxicological and Dermatological Assessment of Aryl Alkyl Alcohols When Used as Fragrance Ingredients. PubMed, [Link]
- The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry, 2024, 26, 5675-5683.
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